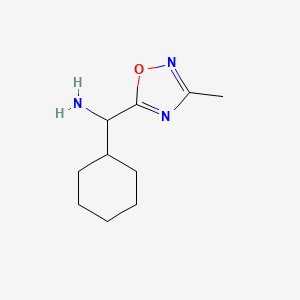
Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. The presence of the oxadiazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, imparts significant chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with a suitable oxadiazole precursor under controlled conditions. For instance, the reaction of cyclohexylamine with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- **Cyclohexyl(3-chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine
- **Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine
- **Methoxymethyl(1,2,4-oxadiazol-3-yl)methanamine
Uniqueness
Cyclohexyl(3-methyl-1,2,4-oxadiazol-5-yl)methanamine stands out due to the presence of the cyclohexyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
cyclohexyl-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h8-9H,2-6,11H2,1H3 |
InChI Key |
NFSWXZMMFMDHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C(C2CCCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















